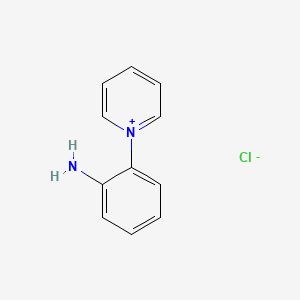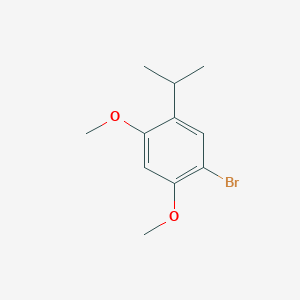
4-Bromo-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodobenzohydrazide typically involves the reaction of 4-bromo-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodobenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Employed in reduction reactions.
Acetic Acid: Commonly used as a solvent in condensation reactions.
Major Products Formed
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Amines: Produced via reduction of the hydrazide group.
Azides: Resulting from oxidation of the hydrazide group.
Scientific Research Applications
4-Bromo-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or cytotoxic effects. The bromine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but with an amine group instead of a hydrazide group.
2-Iodobenzohydrazide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-fluorobenzohydrazide: Contains a fluorine atom instead of iodine, which can alter its chemical properties and reactivity.
Uniqueness
4-Bromo-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. The hydrazide functional group also provides versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C7H6BrIN2O |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
4-bromo-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI Key |
PHABLDRXCRPUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


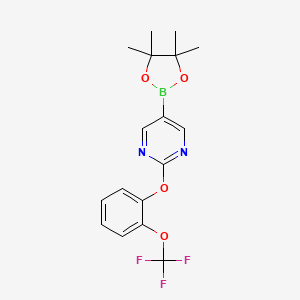

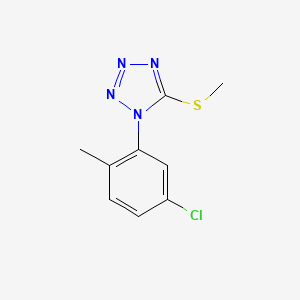
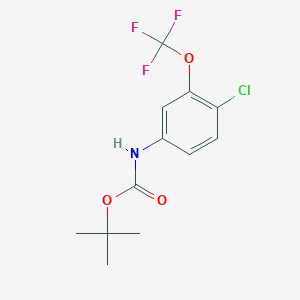
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
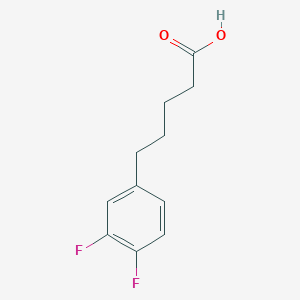
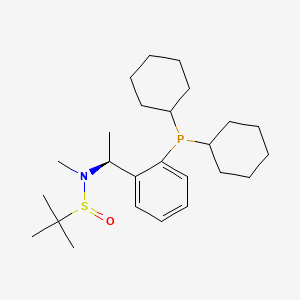
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

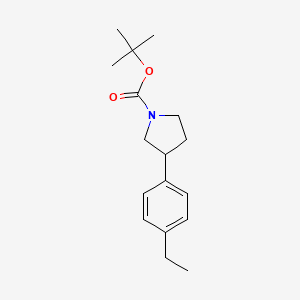

![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
